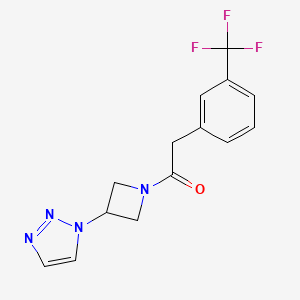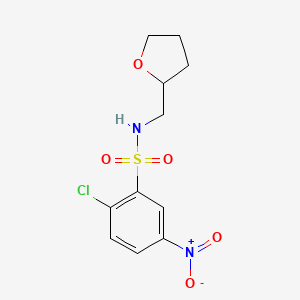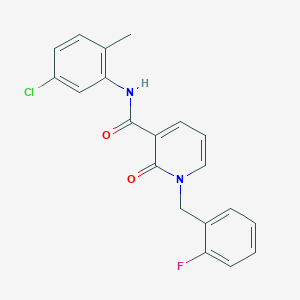![molecular formula C27H31N5O3S B2736102 N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide CAS No. 902433-32-3](/img/structure/B2736102.png)
N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide is a useful research compound. Its molecular formula is C27H31N5O3S and its molecular weight is 505.64. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound is related to the class of [1,2,4]triazolo[1,5-a]quinazolines, which can be synthesized through a three-component condensation process. This involves the use of 3-amino-1,2,4-triazole derivatives and dimedone or cyclohexane-1,3-dione, producing 8,8-R,R-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones (Shikhaliev et al., 2005).
Biological Activity and Applications
Benzodiazepine Binding Activity : Compounds structurally related to N-cyclohexyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)butanamide have shown high affinity for the benzodiazepine receptor. This is evidenced in the synthesis of 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one and its analogues, with potential applications in modifying benzodiazepine activity (Francis et al., 1991).
H1-antihistaminic Agents : Related compounds, such as 4-cyclohexyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been found to act as H1-antihistaminic agents, showing potential in treating histamine-induced bronchospasm. These compounds have been tested in vivo on guinea pigs, with some showing more potency and lesser sedation compared to standard antihistamines (Alagarsamy et al., 2007); (Alagarsamy et al., 2008).
Potential Antidepressant Agents : Some 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which are structurally similar, have shown promise as rapid-onset antidepressants. These compounds reduce immobility in behavioral despair models in rats and bind selectively to adenosine A1 and A2 receptors, indicating their potential use in treating depression (Sarges et al., 1990).
Antimicrobial Applications : Quinazolinones fused with [1,2,4]-triazole and similar rings have shown significant antimicrobial activity. This includes activity against both gram-negative and gram-positive bacteria, as well as fungi, suggesting potential use in combating various microbial infections (Pandey et al., 2009).
Anticancer Activity : A related compound, 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c]quinazoline, demonstrated notable cytotoxicity against human cancer cell lines, particularly HeLa cells. This indicates potential applications in cancer therapy (Ovádeková et al., 2005).
Anticonvulsant Activity : Derivatives of 4-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been evaluated for anticonvulsant activity, with some compounds showing efficacy comparable to current anticonvulsant drugs. This suggests potential use in treating seizure disorders (Zhang et al., 2015).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3S/c1-4-23(26(33)28-18-13-9-6-10-14-18)36-27-29-20-16-22(35-3)21(34-2)15-19(20)25-30-24(31-32(25)27)17-11-7-5-8-12-17/h5,7-8,11-12,15-16,18,23H,4,6,9-10,13-14H2,1-3H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPUVIZUJCTHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)
![6-methyl-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]carbonyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2736027.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2736028.png)
![Methyl 2-[6-bromo-2-(4-hydroxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B2736029.png)
![5-((Tert-butoxycarbonyl)amino)bicyclo[3.2.2]nonane-1-carboxylic acid](/img/structure/B2736031.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)


![1-ethyl-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2736036.png)

